molecular formula C17H17ClINO B7537792 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide

4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide

Cat. No.: B7537792
M. Wt: 413.7 g/mol
InChI Key: DMWPAKITKKUJKZ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide is a halogenated butanamide derivative featuring a 4-chlorophenyl group at the β-position of the butanamide chain and a 4-iodophenyl substituent on the nitrogen atom. This compound combines two distinct aryl halide moieties, which may confer unique physicochemical and biological properties. For instance, halogenated butanamides, such as (S)-2-(4-chlorophenyl)-N-(5-fluorothiazol-2-yl)-3-methylbutanamide (CFMB), have been identified as synthetic agonists for GPR43, a receptor involved in glucagon-like peptide-1 (GLP-1) secretion . The 4-iodophenyl group in the target compound may enhance lipophilicity and influence receptor binding or metabolic stability compared to smaller halogens like chlorine or fluorine.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClINO/c1-12(10-13-2-4-14(18)5-3-13)11-17(21)20-16-8-6-15(19)7-9-16/h2-9,12H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWPAKITKKUJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting intermediate is then subjected to further reactions to introduce the methylbutanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki and Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (for halogen exchange) and palladium catalysts (for coupling reactions) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen Effects on Bioactivity

  • Iodine vs. Chlorine : The 4-iodophenyl group in the target compound likely increases molecular weight (vs. 4-ClPh) and lipophilicity, which could improve blood-brain barrier penetration or prolong half-life. However, in maleimide derivatives (e.g., N-(4-iodophenyl)maleimide), halogen size (F, Cl, Br, I) had minimal impact on MGL inhibition potency, suggesting electronic effects may dominate over steric factors in some contexts .
  • Chlorophenyl Moieties : The 4-chlorophenyl group is a common pharmacophore in bioactive compounds. For example, MPCU uses a 4-chlorophenyl group for mitochondrial targeting, while CFMB employs it for GPR43 activation .

Structural Modifications and Functional Outcomes

  • N-Substituent Diversity : Replacing the 4-iodophenyl group in the target compound with a fluorothiazole (as in CFMB) shifts activity toward GPR43 agonism, highlighting the role of heterocycles in receptor specificity . Conversely, diaryl sulfonylureas like MPCU demonstrate that sulfonyl groups and urea linkages are critical for mitochondrial accumulation .
  • Backbone Flexibility : Butanamide derivatives with methyl branching (e.g., 3-methylbutanamide) may influence conformational stability and binding pocket compatibility compared to linear chains.

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